molecular formula C6H4BrClN2O B1403978 2-Bromo-5-chloronicotinamide CAS No. 1806059-67-5

2-Bromo-5-chloronicotinamide

Cat. No.: B1403978
CAS No.: 1806059-67-5
M. Wt: 235.46 g/mol
InChI Key: IYZNZVXYPGPGRX-UHFFFAOYSA-N
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Description

Synthesis Analysis

BCN is a key intermediate for the synthesis of a family of promising SGLT2 inhibitors currently in preclinical and phase I studies for diabetes therapy . The synthesis process involves six steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization .


Molecular Structure Analysis

The molecular formula of BCN is C6H4BrClN2O . Its average mass is 235.466 Da and its monoisotopic mass is 233.919540 Da .


Chemical Reactions Analysis

BCN is used in the synthesis of pyrrolopyridines and thiol ester derived from 2-mecaptonicotinamide . It is also a key intermediate in the synthesis of a family of promising SGLT2 inhibitors .


Physical and Chemical Properties Analysis

BCN has a molecular weight of 235.4658 g/mol . Its melting point is between 184 and 186 °C .

Scientific Research Applications

Herbicidal Applications

2-Bromo-5-chloronicotinamide derivatives have been explored for their herbicidal properties. Notably, the compound 2-chloro-N-((3,4-dichlorobenzyl)oxy)nicotinamide demonstrated remarkable herbicidal activity against specific plant species like bentgrass and duckweed, outperforming certain commercial herbicides. This finding indicates the potential of this compound derivatives in developing novel, more efficient herbicides against monocotyledonous weeds (Yu et al., 2021).

Biocatalytic Hydrolysis

This compound is also a key player in the biocatalytic hydrolysis process for producing 2-chloronicotinic acid, a crucial precursor for various agrochemicals and pharmaceuticals. The study of the AS family amidase from Pantoea sp. demonstrated its superior activity for nicotinamide and its chlorinated derivatives, highlighting its industrial potential for large-scale production of 2-chloronicotinic acid (Zheng et al., 2018).

Enzyme Engineering for Efficient Biosynthesis

Further research has focused on enhancing the efficiency of 2-chloronicotinic acid biosynthesis through enzyme engineering. By analyzing the structure-function relationship of the Pantoea sp. amidase, researchers successfully engineered mutants with significantly improved catalytic activity and efficiency for 2-chloronicotinamide. This advancement presents a more sustainable and cost-effective method for synthesizing 2-chloronicotinic acid, beneficial for pharmaceutical and pesticide industries (Tang et al., 2018).

Safety and Hazards

BCN is classified as an irritant . It is recommended to keep away from heat, sparks, open flames, and hot surfaces . The container should be kept tightly closed and grounded/bonded with the receiving equipment .

Properties

IUPAC Name

2-bromo-5-chloropyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrClN2O/c7-5-4(6(9)11)1-3(8)2-10-5/h1-2H,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYZNZVXYPGPGRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1C(=O)N)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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